molecular formula C7H9N3 B13052226 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine

7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine

Cat. No.: B13052226
M. Wt: 135.17 g/mol
InChI Key: WDEUUMLDSJVXTB-UHFFFAOYSA-N
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Description

7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H9N3. It features a fused ring system consisting of a pyrazole and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method allows for the formation of the fused ring system with high efficiency.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions makes this compound a viable candidate for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine is unique due to the presence of the methylidene group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a bioactive molecule and its utility in various applications .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H9N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,8H,1,4-5H2

InChI Key

WDEUUMLDSJVXTB-UHFFFAOYSA-N

Canonical SMILES

C=C1CNCC2=CC=NN12

Origin of Product

United States

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